molecular formula C6H4F3NS B054014 4-(Trifluoromethyl)pyridine-2-thiol CAS No. 121307-79-7

4-(Trifluoromethyl)pyridine-2-thiol

Cat. No.: B054014
CAS No.: 121307-79-7
M. Wt: 179.17 g/mol
InChI Key: SFLBZVBGZANGDN-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridine-2-thiol is a useful research compound. Its molecular formula is C6H4F3NS and its molecular weight is 179.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Medicinal Chemistry Applications :

    • The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. Compounds synthesized showed good or moderate antimicrobial activity (Bayrak et al., 2009).
    • Schiff’s bases of pyridyl substituted triazoles, including derivatives of 4-(Trifluoromethyl)pyridine-2-thiol, were effective corrosion inhibitors for mild steel in hydrochloric acid solution, suggesting their utility in industrial applications (Ansari et al., 2014).
  • Coordination Chemistry and Material Science :

    • Studies on the metal-sulfur bond in complexes of pyridine thiols, including this compound, with various metals. These studies provide insights into the structure and bonding of these complexes, relevant in materials science and catalysis (Kennedy & Lever, 1972).
    • Synthesis, structure, and electrochemistry of the dinuclear palladium(II) complex of pyridine-2-thiol, providing valuable information for the development of new catalysts and functional materials (Umakoshi et al., 1990).
  • Synthesis of Novel Compounds :

    • One-step synthesis of heterocyclic privileged medicinal scaffolds involving pyridine frameworks by a multicomponent reaction of aldehydes with thiols and malononitrile, indicating the potential for efficient synthesis of complex organic molecules (Evdokimov et al., 2007).
    • Synthesis of functionalized pyridines by substitution of hetarenium-activated pentachloropyridine with bisnucleophiles, offering a method for creating variously substituted pyridines for potential applications in drug design and other areas (Schmidt et al., 2006).

Safety and Hazards

Safety data sheets recommend wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation when handling 4-(Trifluoromethyl)pyridine-2-thiol . It is also advised to keep the substance away from open flames, hot surfaces, and sources of ignition .

Future Directions

The future directions for 4-(Trifluoromethyl)pyridine-2-thiol and its derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients, and their major use is in the protection of crops from pests . It is expected that many novel applications of these compounds will be discovered in the future .

Properties

IUPAC Name

4-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NS/c7-6(8,9)4-1-2-10-5(11)3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLBZVBGZANGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579228
Record name 4-(Trifluoromethyl)pyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121307-79-7
Record name 4-(Trifluoromethyl)pyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)pyridine-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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